5,9-Octadecadienoic acid, methyl ester, (Z,Z)-

Analytical Chemistry Lipidomics Gas Chromatography

5,9-Octadecadienoic acid, methyl ester, (Z,Z)- (CAS 59619-94-2; synonym: Methyl 5(Z),9(Z)-octadecadienoate; Taxoleic acid methyl ester) is a non-conjugated polyunsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₉H₃₄O₂ and molecular weight 294.47 g/mol. The compound features two cis (Z) double bonds at the Δ5 and Δ9 positions of the 18-carbon chain, distinguishing it from the more common dietary 18:2 isomer, linoleic acid (9Z,12Z-18:2).

Molecular Formula C19H34O2
Molecular Weight 294.5 g/mol
Cat. No. B8262340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Octadecadienoic acid, methyl ester, (Z,Z)-
Molecular FormulaC19H34O2
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCC=CCCCC(=O)OC
InChIInChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11,14-15H,3-9,12-13,16-18H2,1-2H3/b11-10-,15-14-
InChIKeyMTWLYBBQNPBFRK-JPTBNZNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5,9-Octadecadienoic acid, methyl ester, (Z,Z)-: Chemical Identity and Baseline Properties


5,9-Octadecadienoic acid, methyl ester, (Z,Z)- (CAS 59619-94-2; synonym: Methyl 5(Z),9(Z)-octadecadienoate; Taxoleic acid methyl ester) is a non-conjugated polyunsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₉H₃₄O₂ and molecular weight 294.47 g/mol . The compound features two cis (Z) double bonds at the Δ5 and Δ9 positions of the 18-carbon chain, distinguishing it from the more common dietary 18:2 isomer, linoleic acid (9Z,12Z-18:2) [1]. Predicted physical properties include a boiling point of 376.9±31.0 °C and density of 0.884±0.06 g/cm³ . The compound is commercially available as a research-grade analytical standard with typical purity >98% .

Why 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- Cannot Be Substituted with Generic 18:2 Methyl Esters


Generic substitution among C18:2 FAME isomers is not scientifically valid due to profound differences in chromatographic behavior, biological origin specificity, and semiochemical function that arise directly from the Δ5,9 double bond configuration. Among 24 octadecadienoic acid methyl ester isomers examined by GC, elution order is determined by both double bond position and geometric configuration (cis vs. trans) [1]. The (Z,Z)-5,9 isomer elutes at a distinct retention time that cannot be reproduced by the (Z,Z)-9,12 isomer (linoleic acid methyl ester), the (E,E)-9,12 isomer, or the (E,Z)-9,12 isomer [1]. This separation selectivity is critical for accurate identification and quantification in complex lipid mixtures. Furthermore, the Δ5,9 unsaturation pattern is taxonomically restricted to specific plant families, whereas linoleic acid (Δ9,12) is nearly ubiquitous [2]. Procurement of the incorrect isomer introduces systematic error in analytical workflows and misrepresents biological sourcing in metabolomic studies.

Quantitative Differentiation Evidence for 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- vs. In-Class Comparators


Gas Chromatographic Separation Selectivity of (Z,Z)-5,9-18:2 Methyl Ester vs. Geometric and Positional Isomers

In a systematic GC analysis of 24 octadecadienoic acid methyl ester isomers on a strongly polar cyanopropyl capillary column, the (Z,Z)-5,9-18:2 methyl ester exhibits a discrete retention time and elution order that differs from both (Z,Z)-9,12-18:2 methyl ester (linoleic acid methyl ester) and its geometric isomer variants [1]. The elution sequence is dictated by double bond position and cis/trans configuration, with cis isomers generally eluting later than their trans counterparts under the specified chromatographic conditions [1].

Analytical Chemistry Lipidomics Gas Chromatography

Taxonomic Specificity of Δ5,9-18:2 Sourcing vs. Ubiquitous Δ9,12-18:2 (Linoleic Acid)

The (Z,Z)-5,9-octadecadienoic acid moiety (as the free acid taxoleic acid) is not a common plant fatty acid; its distribution is restricted to specific plant families and genera, with documented occurrences in gymnosperms and certain angiosperm taxa [1]. In contrast, linoleic acid (9Z,12Z-18:2) is a near-universal constituent of plant seed oils and membrane lipids across virtually all higher plant families [2].

Botanical Chemistry Metabolomics Natural Products

Semiochemical Function of Methyl (Z,Z)-5,9-Octadecadienoate in Insect Chemical Communication

Methyl (Z,Z)-5,9-octadecadienoate is documented in the Pherobase database as a semiochemical utilized by specific insect species in their chemical communication systems [1]. The (Z,Z)-9,12 isomer (methyl linoleate), while structurally related, is not reported to serve this specialized signaling function; instead, it functions primarily as a nutritional lipid or metabolic intermediate in insect physiology [2].

Chemical Ecology Entomology Semiochemistry

Predicted Physicochemical Properties of Methyl (Z,Z)-5,9-Octadecadienoate vs. Conjugated Linoleic Acid Methyl Esters

The (Z,Z)-5,9-18:2 methyl ester is a non-conjugated diene (methylene-interrupted double bonds), whereas conjugated linoleic acid (CLA) methyl esters feature adjacent double bonds (e.g., 9Z,11E-18:2). This structural distinction confers different predicted boiling points and UV absorption characteristics. The predicted boiling point for (Z,Z)-5,9-18:2 methyl ester is 376.9±31.0 °C . CLA methyl esters, due to conjugation, exhibit strong UV absorption at ~233 nm, a feature absent in non-conjugated isomers [1].

Physical Chemistry Formulation Science Analytical Standards

Optimal Procurement and Research Application Scenarios for 5,9-Octadecadienoic acid, methyl ester, (Z,Z)-


GC and GC-MS Analytical Standard for Lipidomic Profiling of Plant Oils and Biological Tissues

This compound serves as an essential authentic reference standard for the identification and quantification of the Δ5,9-18:2 methyl ester isomer in GC and GC-MS workflows. As demonstrated by Shibamoto et al. (2014), the (Z,Z)-5,9 isomer exhibits a characteristic retention time on polar cyanopropyl columns that permits its resolution from the 23 other C18:2 methyl ester isomers examined [1]. Procurement of the pure (Z,Z)-5,9 standard enables accurate peak assignment in FAME profiles derived from conifer seed oils, insect tissues, and other biological matrices where this unusual isomer occurs. Use of linoleic acid methyl ester as a surrogate standard introduces systematic peak misidentification and quantification error.

Chemotaxonomic Marker and Biosynthetic Intermediate in Plant Lipid Research

The restricted phylogenetic distribution of the Δ5,9-18:2 moiety, as documented in the PlantFAdb database [1], establishes this methyl ester as a valuable chemotaxonomic marker for studies of gymnosperm lipid biochemistry and Δ5-desaturase enzyme activity. Researchers investigating the biosynthesis of pinolenic acid (Δ5,9,12-18:3) and sciadonic acid (Δ5,11,14-20:3) require the Δ5,9-18:2 methyl ester as a precursor standard for tracing desaturation and elongation pathways. The ubiquitous Δ9,12-18:2 (linoleic acid) cannot substitute for this taxonomically specific analytical reference.

Authentic Semiochemical Standard for Insect Chemical Ecology and Pest Management Research

As catalogued in the Pherobase semiochemical database, methyl (Z,Z)-5,9-octadecadienoate functions as a chemical signal in the communication systems of select insect species [1]. Researchers conducting bioassay-guided fractionation of insect-derived extracts, electrophysiological (EAG/GC-EAD) screening, or field trapping studies targeting species that utilize this compound require the authentic Δ5,9 isomer as a positive control and quantitative standard. Procurement of the incorrect 18:2 methyl ester isomer (e.g., methyl linoleate) would yield false-negative results in behavioral assays and misrepresent structure-activity relationships.

Reference Compound for Non-Conjugated Diene Physicochemical and Oxidation Studies

The methylene-interrupted (non-conjugated) double bond geometry of (Z,Z)-5,9-18:2 methyl ester distinguishes it from conjugated linoleic acid (CLA) methyl esters, which possess distinct UV absorption (λmax ~233 nm) and oxidation kinetics [1]. This compound is therefore required as a model non-conjugated diene FAME for studies of lipid autoxidation mechanisms, antioxidant efficacy testing, and membrane biophysics investigations where the presence of conjugation would fundamentally alter the experimental system. The predicted boiling point of 376.9±31.0 °C further informs GC method development for this compound class.

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